molecular formula C8H5ClF4 B14139197 1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene CAS No. 141872-93-7

1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene

Cat. No.: B14139197
CAS No.: 141872-93-7
M. Wt: 212.57 g/mol
InChI Key: PAXRXILBXUGFPN-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5ClF4 It is a derivative of benzene, characterized by the presence of chlorine, fluorine, methyl, and trifluoromethyl groups attached to the benzene ring

Preparation Methods

The synthesis of 1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-fluorotoluene with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out in the presence of aluminum chloride (AlCl3) as a catalyst . Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Chemical Reactions Analysis

1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effects of the chlorine, fluorine, and trifluoromethyl groups. This activation facilitates various substitution and coupling reactions by making the ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

1-Chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:

The presence of multiple electron-withdrawing groups in this compound makes it unique and highly reactive in various chemical transformations.

Properties

CAS No.

141872-93-7

Molecular Formula

C8H5ClF4

Molecular Weight

212.57 g/mol

IUPAC Name

1-chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5ClF4/c1-4-2-6(9)7(10)3-5(4)8(11,12)13/h2-3H,1H3

InChI Key

PAXRXILBXUGFPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)Cl

Origin of Product

United States

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